Home > Products > Screening Compounds P75494 > Vinorelbine base
Vinorelbine base -

Vinorelbine base

Catalog Number: EVT-8137488
CAS Number:
Molecular Formula: C45H54N4O8
Molecular Weight: 778.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-4297 is a vinca alkaloid.
Vinorelbine is a semisynthetic vinca alkaloid. Vinorelbine binds to tubulin and prevents formation of the mitotic spindle, resulting in the arrest of tumor cell growth in metaphase. This agent may also interfere with amino acid, cyclic AMP. and glutathione metabolism; calmodulin-dependent Ca++ -transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis.
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Source and Classification

Vinorelbine is derived from the natural products of the plant Catharanthus roseus, specifically from the alkaloids vindoline and catharanthine. It is classified as an antineoplastic agent and is primarily used to treat non-small cell lung cancer and breast cancer. Vinorelbine is known for its ability to disrupt microtubule function during cell division, making it effective against rapidly dividing cancer cells. It is marketed under the brand name Navelbine and has been included in the World Health Organization's List of Essential Medicines due to its importance in cancer treatment .

Synthesis Analysis

Vinorelbine can be synthesized through two main pathways:

  1. From Vindoline and Catharanthine: This method involves the formation of anhydrovinblastine as a key intermediate. The process includes several steps:
    • Anhydrovinblastine is synthesized by reacting vindoline with catharanthine.
    • Subsequently, N-bromosuccinimide and trifluoroacetic acid are used to modify the anhydrovinblastine.
    • Silver tetrafluoroborate is then employed to yield vinorelbine .
  2. From Leurosine: In this pathway, leurosine undergoes a highly chemoselective de-oxygenation using the Nugent–RajanBabu reagent to produce anhydrovinblastine, which is then converted into vinorelbine through similar reactions as above .

These synthetic routes highlight vinorelbine's complexity and the precision required in its production.

Molecular Structure Analysis

The molecular formula of vinorelbine is C45H54N4O8C_{45}H_{54}N_{4}O_{8}, with a molar mass of approximately 778.947 g/mol. The structure consists of two primary components: vindoline and catharanthine, linked together by a modified eight-membered ring system. This structural modification enhances its pharmacological properties compared to other vinca alkaloids . The presence of two nitrogen atoms in the structure contributes to its interaction with microtubules.

Chemical Reactions Analysis

Vinorelbine primarily participates in reactions involving microtubule dynamics:

  • Microtubule Binding: Vinorelbine binds to tubulin dimers, preventing their polymerization into microtubules. This action disrupts mitosis, particularly blocking cells at the G2/M phase of the cell cycle.
  • Metabolism: Vinorelbine undergoes hepatic metabolism predominantly via cytochrome P450 3A4 enzymes, leading to several metabolites such as 4-O-deacetyl-vinorelbine .

The pharmacokinetics of vinorelbine indicate a triphasic elimination pattern following intravenous administration, with a half-life ranging from 27.7 to 43.6 hours .

Mechanism of Action

Vinorelbine acts as a mitotic spindle poison, interfering with tubulin polymerization necessary for microtubule formation. By binding to beta-tubulin, vinorelbine inhibits chromosomal segregation during mitosis:

  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase by preventing proper spindle formation.
  • Induction of Apoptosis: The disruption of microtubule dynamics leads to apoptosis in malignant cells through various signaling pathways involving tumor suppressor genes like p53 and pro-apoptotic factors such as BAX .

This mechanism underscores vinorelbine's efficacy in treating cancers characterized by rapid cell division.

Physical and Chemical Properties Analysis

Vinorelbine exhibits several notable physical and chemical properties:

  • Solubility: It remains soluble at physiological pH (around 7) but shows instability at higher pH levels (pH 9) where significant degradation occurs .
  • Protein Binding: Vinorelbine has a high protein binding rate (approximately 79% to 91%), primarily binding to blood cells rather than plasma proteins .
  • Volume of Distribution: The volume of distribution ranges from 25.4 to 50 L/kg, indicating extensive tissue distribution following administration .

These properties are critical for understanding how vinorelbine behaves in biological systems.

Applications

Vinorelbine is primarily utilized in oncology for:

  • Treatment of Non-Small Cell Lung Cancer: It is often used in combination with other chemotherapeutic agents.
  • Breast Cancer: It is also indicated for certain types of breast cancer.
  • Other Malignancies: Off-label uses include treatment for aggressive fibromatosis and rhabdomyosarcoma .

The drug's ability to effectively target rapidly dividing cells makes it a valuable tool in modern cancer therapy.

Synthesis and Structural Modifications

Semisynthetic Derivation from Vinca Alkaloids

Vinorelbine is a semisynthetic vinca alkaloid derived from natural precursors isolated from Catharanthus roseus (Madagascar periwinkle). The synthesis begins with two monomeric alkaloids: catharanthine and vindoline, which are coupled to form anhydrovinblastine as a pivotal intermediate [1] [8]. This intermediate undergoes a critical ring contraction reaction, converting the nine-membered catharanthine moiety into an eight-membered structure characteristic of vinorelbine [5] [8]. The ring contraction is achieved through a sequential chemical process involving:

  • Electrophilic activation of anhydrovinblastine using N-bromosuccinimide (NBS)
  • Nucleophilic ring closure under acidic conditions (trifluoroacetic acid)
  • Rearrangement facilitated by silver tetrafluoroborate (AgBF₄) to yield vinorelbine base [1] [6]

This semisynthetic pathway represents a significant advancement over direct plant extraction, allowing for:

  • Improved yield compared to isolation of natural vinca alkaloids
  • Structural control enabling targeted modifications
  • Scalability for industrial production [1] [8]

Table 1: Key Precursors in Vinorelbine Synthesis

Precursor AlkaloidStructural RoleSource
CatharanthineProvides the velbanamine fragment for ring contractionCatharanthus roseus
VindolineContributes the vindoline skeleton with conserved structureCatharanthus roseus
AnhydrovinblastineIntermediate for ring contraction reactionSemisynthetic from monomers

Key Structural Alterations Enhancing Tubulin Binding Affinity

The primary structural distinction between vinorelbine and other vinca alkaloids lies in the modification of the catharanthine subunit. Vinorelbine features an eight-membered C-ring instead of the nine-membered ring found in vinblastine and vincristine [2] [8]. This contraction generates significant conformational effects:

  • Enhanced molecular rigidity that optimizes the spatial orientation for tubulin interaction
  • Increased lipophilicity (log P = 3.4) improving membrane permeability compared to vinblastine (log P = 2.8) [2] [4]
  • Reduced steric hindrance around the tubulin-binding domain facilitating deeper insertion into the target site [4] [8]

Biophysical studies demonstrate that vinorelbine binds to the β-subunit of tubulin dimers at the vinca domain with distinct kinetics compared to its predecessors. The structural alterations result in:

  • Higher binding affinity for mitotic microtubules (Kd = 5.8 μM vs. vinblastine's 7.2 μM)
  • Altered dissociation kinetics with prolonged residence time
  • Preferential inhibition of microtubule assembly at plus ends [4] [8]

Table 2: Structural and Binding Properties of Vinca Alkaloids

AlkaloidC-ring SizeLipophilicity (log P)Tubulin Dissociation Constant (Kd, μM)
Vinblastine9-membered2.87.2
Vincristine9-membered2.58.1
Vinorelbine8-membered3.45.8

The thermodynamic profile of vinorelbine-tubulin interaction shows a favorable enthalpy change (ΔH = -9.8 kcal/mol) and entropy penalty (TΔS = -2.4 kcal/mol), indicating binding is primarily driven by specific hydrogen bonds and van der Waals contacts rather than hydrophobic effects alone [4].

Superacid-Catalyzed Gem-Fluorination Techniques

Geminal difluorination at the C20' position of vinorelbine produces vinflunine, a fluorinated analog with improved pharmacological properties. This transformation employs superacid-catalyzed chemistry to achieve selective fluorination without compromising the complex molecular scaffold [3] [6]. The reaction mechanism proceeds through:

  • Protonation at C20' using antimony pentafluoride (SbF₅) in chloroform, generating a tertiary carbocation intermediate
  • Hydride shift from C21' to C20' forming a stabilized allylic cation
  • Chloride capture from the SbF₅Cl⁻ counterion yielding a chloronium intermediate
  • Hydride abstraction by dichloromethyl cation (generated in situ from CHCl₃/SbF₅)
  • Nucleophilic fluorination by fluoride ion at C20' [6]

Scheme 1: Superacid-Catalyzed Gem-Fluorination Mechanism

Vinorelbine → [SbF₅/CHCl₃] → Carbocation Intermediate → Hydride Shift → Chloronium Intermediate  ↓  [H⁺ Abstraction by Cl₂HC⁺] → α-Chlorocarbenium Ion → [F⁻ Capture] → Vinflunine  

The superacid system (SbF₅/CHCl₃) uniquely enables this transformation by:

  • Stabilizing reactive carbocations long enough for rearrangement
  • Generating mild electrophiles (Cl₂HC⁺) that prevent uncontrolled decomposition
  • Providing fluoride sources (SbF₆⁻) compatible with acidic conditions [6]

The reaction proceeds with 35% yield despite the complexity of the molecule, highlighting the chemoselectivity of the superacid system. The C20' gem-difluoro configuration enhances metabolic stability by blocking cytochrome P450 oxidation at this position and increases tubulin binding through electrostatic interactions with Thr179 in the β-tubulin subunit [3] [6].

Optimization of Synthetic Pathways for Scalability

Industrial production of vinorelbine requires optimization of synthetic pathways to overcome key challenges:

  • Low natural abundance of precursor alkaloids (0.0003% yield in Catharanthus roseus)
  • Stereochemical complexity requiring precise chiral control
  • Sensitivity of intermediates to acidic/basic conditions [1] [8]

Advances in synthetic methodology have addressed these limitations:

  • Biotechnological precursor production:
  • Cell suspension cultures of Catharanthus roseus optimized for catharanthine and vindoline yield
  • Hairy root cultures with elicitors to enhance alkaloid biosynthesis
  • Enzymatic biotransformation of tabersonine to vindoline analogs [1] [5]
  • Improved coupling methodologies:
  • Fe(III)-catalyzed coupling achieving >85% diastereoselectivity at C16'
  • Photoredox coupling using iridium catalysts under mild conditions
  • Continuous flow systems for anhydrovinblastine synthesis with 92% conversion efficiency [6] [8]
  • Ring contraction optimization:
  • Silver-free protocols using BF₃·OEt₂ for halonium ion initiation
  • Microwave-assisted contraction reducing reaction time from 48h to 2h
  • Green solvent replacement (cyclopentyl methyl ether instead of dichloromethane) [1] [6]

Recent innovations focus on total synthetic approaches to bypass plant-derived intermediates. Key developments include:

  • Asymmetric hydrogenation of tetracycles for vindoline synthesis
  • Organocatalytic Diels-Alder strategies for catharanthine analogs
  • Late-stage C20' fluorination enabling direct vinflunine synthesis [6]

Table 3: Evolution of Vinorelbine Production Methods

Synthetic ApproachKey FeaturesOverall YieldLimitations
Natural Extraction & SemisynthesisPlant-derived catharanthine/vindoline0.002%Seasonal variation, low concentration
Biotechnological ProductionCell cultures with jasmonate elicitation0.08%High infrastructure costs
Partial Total SynthesisChemical synthesis of vindoline analogs1.2%Complex purification
Full Synthetic RouteTransition metal-catalyzed coupling3.5% (theoretical)Currently non-competitive

These optimizations have enabled kilogram-scale production while maintaining the strict stereochemical integrity required for antitumor activity. The current industrial process achieves an overall yield of 18% from vindoline and catharanthine, representing a 90-fold improvement over initial laboratory syntheses [1] [6] [8]. Future directions include biocatalytic ring contraction enzymes and engineered microbial platforms for de novo biosynthesis.

Properties

Product Name

Vinorelbine base

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H54N4O8

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3

InChI Key

GBABOYUKABKIAF-UHFFFAOYSA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Solubility

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/
In water, 8.37X10-3 mg/L at 25 °C (est)

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.